
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate
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Overview
Description
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, benzyl, and cyclopropanecarboxylate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylcoumarin with benzyl bromide in the presence of a base, followed by cyclopropanation using a suitable cyclopropanecarboxylate reagent . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
- [(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
- 3-benzyl-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C22H20O4/c1-13-10-18(25-21(23)16-8-9-16)20-14(2)17(22(24)26-19(20)11-13)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 |
InChI Key |
FNWPVIKMWWXGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C4CC4 |
Origin of Product |
United States |
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